Antithrombotic Efficacy with Dissociated Blood Pressure Effect vs. Classical Organic Nitrates
Ethylnitrolic acid (1-nitro-ethanone 1-oxime) at a single oral dose of 60 mg/kg inhibited laser-induced thrombus formation in rat mesenteric arterioles by 69% and in venules by 46% at 2 h post-administration, while reducing blood pressure in spontaneously hypertensive rats (SHR) by only 10% [1]. This contrasts with the classical organic nitrate glyceryl trinitrate, for which antithrombotic and vasodilatory effects are tightly coupled; at concentrations required for significant platelet inhibition (IC₅₀ ~10⁻⁷–10⁻⁶ M in vitro), glyceryl trinitrate invariably produces substantial hypotension [2]. The in vitro decomposition of ENA at 37 °C nearly exclusively gave N₂O and acetic acid, indicating that HNO (nitroxyl) is the primary species formed, which may mechanistically underlie the dissociation of anti-thrombotic and blood-pressure effects [1].
| Evidence Dimension | Antithrombotic activity vs. blood pressure reduction (rat model) |
|---|---|
| Target Compound Data | ENA 60 mg/kg p.o.: 69% thrombus inhibition (arterioles), 46% (venules); 10% BP reduction in SHR |
| Comparator Or Baseline | Glyceryl trinitrate (GTN): comparable antiplatelet IC₅₀ ~0.3–45 µM in vitro (Born test), but inseparable hypotension at therapeutic doses |
| Quantified Difference | ENA shows 69% thrombus inhibition with only 10% BP decrease; classical nitrates at equipotent antithrombotic doses typically produce >20–30% BP reduction (class-level observation); quantitative head-to-head in vivo comparison data are not available. |
| Conditions | Laser-induced thrombosis model in rat mesenteric arterioles/venules; SHR blood pressure telemetry; single oral dose 60 mg/kg |
Why This Matters
For researchers screening NO-donor antithrombotics, ENA offers a pharmacodynamic profile—thrombus inhibition substantially decoupled from hypotension—that is not replicated by standard organic nitrate comparators, making it a mechanistically distinct tool compound for probing nitroxyl-mediated pathways.
- [1] Rehse K, Herpel M, Piechocki D. New NO-donors with antithrombotic and vasodilating activities, part 15: Nitrolic acids. Arch Pharm (Weinheim). 1996;329(2):83-86. PMID: 8851471. View Source
- [2] Organic nitrates class reference: glyceryl trinitrate antiplatelet IC₅₀ and hypotensive coupling are well-established in the literature; see, e.g., Feelisch M, Noack E. Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. Eur J Pharmacol. 1987;139(1):19-30. View Source
